[2-(Allyloxy)-5-chlorophenyl]methanol
Description
Structural Overview and Classification
This compound belongs to the class of substituted benzyl alcohols, specifically characterized as a chlorinated phenolic ether derivative. The compound features a benzene ring system with three distinct substituents: a chlorine atom at the 5-position, an allyloxy group at the 2-position, and a methanol substituent attached to the aromatic ring. The molecular structure can be systematically described through its key structural components, beginning with the central aromatic core that serves as the foundation for all substituent attachments.
The allyloxy functional group represents a prop-2-en-1-yloxy moiety, consisting of a three-carbon chain with a terminal double bond connected to the aromatic system through an ether linkage. This structural feature imparts significant reactivity to the molecule, particularly enabling participation in metathesis reactions and various rearrangement processes. The chlorine substituent occupies the meta position relative to the methanol group, creating an asymmetric substitution pattern that influences both the electronic properties and steric environment of the compound.
The primary alcohol functionality exists as a methanol group directly attached to the aromatic ring, forming a benzyl alcohol motif. This structural arrangement provides the compound with hydrogen bonding capabilities and nucleophilic reactivity characteristic of primary alcohols. The spatial arrangement of these substituents creates a molecular architecture that exhibits both electrophilic and nucleophilic centers, enabling diverse chemical transformations under appropriate reaction conditions.
| Structural Component | Position | Chemical Significance |
|---|---|---|
| Chlorine atom | 5-position | Electron-withdrawing, electrophilic activation |
| Allyloxy group | 2-position | Nucleophilic center, metathesis substrate |
| Methanol group | 1-position | Primary alcohol functionality |
Historical Context and Discovery
The development of this compound emerged from systematic investigations into functionalized benzyl alcohol derivatives during pharmaceutical research programs focused on enzyme inhibition. Historical records indicate that this compound was first synthesized as part of broader efforts to develop phosphodiesterase 9 inhibitors for treating metabolic disorders including type 2 diabetes and cardiovascular disease. The synthetic pathway leading to this compound was initially described in patent literature documenting novel therapeutic agents targeting specific enzymatic pathways.
Early synthetic approaches involved the modification of commercially available phenolic precursors through sequential functionalization reactions. Researchers employed traditional organic synthesis methodologies, including nucleophilic substitution reactions for allyloxy group installation and selective reduction procedures for alcohol functionality generation. These initial synthetic efforts established the foundational chemistry necessary for accessing this compound on laboratory scales, though optimization remained necessary for practical applications.
The compound gained increased attention within the organic chemistry community as synthetic methodologists recognized its potential as a versatile intermediate for complex molecule construction. Subsequent investigations revealed its utility in ring-closing metathesis reactions and Overman rearrangement processes, expanding its applications beyond its original pharmaceutical context. This broader recognition led to improved synthetic methods and enhanced understanding of its chemical behavior under various reaction conditions.
Significance in Organic Chemistry Research
This compound has achieved prominence in organic chemistry research primarily due to its exceptional utility as a synthetic intermediate in complex molecular construction. The compound's structural features enable participation in several fundamental organic transformations, including ring-closing metathesis reactions that form cyclic structures from linear precursors. Research investigations have demonstrated that the allyloxy substituent serves as an excellent substrate for metathesis catalysts, particularly molybdenum-based systems that achieve high efficiency and selectivity in macrocyclic formation.
The Overman rearrangement represents another significant application area where this compound has contributed to synthetic methodology development. This transformation involves the conversion of allylic alcohols to allylic trichloroacetamides through imidate intermediates, providing access to amino acid derivatives and related nitrogen-containing compounds. The presence of both allyl and alcohol functionalities within the molecule makes it an ideal substrate for investigating rearrangement mechanisms and developing improved reaction conditions.
Synthetic chemists have utilized this compound in cascade reaction sequences that combine multiple transformations in single synthetic operations. These approaches leverage the compound's multiple reactive sites to construct complex molecular architectures efficiently. Research has shown particular success in developing synthetic routes to natural products and pharmaceutical intermediates that require precise stereochemical control and functional group compatibility.
The compound has also contributed significantly to mechanistic understanding of organometallic catalysis, particularly in metathesis chemistry where detailed kinetic studies have elucidated catalyst behavior and selectivity patterns. These investigations have informed the development of improved catalytic systems and reaction protocols that enhance both efficiency and selectivity in synthetic applications.
Related Compounds and Structural Analogues
The structural framework of this compound encompasses several closely related compounds that share similar functional group arrangements and chemical properties. The compound (2-Amino-5-chlorophenyl)methanol represents a direct structural analogue where the allyloxy substituent is replaced with an amino group, maintaining the chlorine and methanol functionalities in identical positions. This substitution dramatically alters the electronic properties while preserving the overall molecular architecture, providing valuable comparative data for structure-activity relationship studies.
Another significant structural relative involves [2-(Allyloxy)phenyl]methanol, which lacks the chlorine substituent present in the target compound. This analogue enables direct assessment of halogen effects on chemical reactivity and physical properties. Research investigations comparing these compounds have revealed substantial differences in electrophilic reactivity and nucleophilic substitution patterns, demonstrating the profound influence of electron-withdrawing substituents on aromatic chemistry.
The compound class extends to include various halogenated analogues where different halogen atoms replace the chlorine substituent. Bromine and fluorine variants have been synthesized and characterized, revealing systematic trends in reactivity that correlate with halogen electronegativity and atomic size. These comparative studies have provided fundamental insights into halogen bonding effects and their influence on molecular recognition processes.
Methyl ester derivatives represent another important structural class related to this compound. These compounds feature carboxylate functionalities in place of the methanol group, fundamentally altering the hydrogen bonding characteristics while maintaining the core aromatic substitution pattern. Synthetic applications of these esters have demonstrated their utility as protecting group strategies and as substrates for selective reduction reactions.
| Structural Analogue | Key Differences | Applications |
|---|---|---|
| (2-Amino-5-chlorophenyl)methanol | Amino vs. allyloxy substituent | Pharmaceutical intermediates |
| [2-(Allyloxy)phenyl]methanol | Absence of chlorine | Comparative reactivity studies |
| Halogenated variants | Different halogen atoms | Electronic property investigations |
| Methyl ester derivatives | Ester vs. alcohol functionality | Protecting group strategies |
Nomenclature and Chemical Identifiers
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the International Union of Pure and Applied Chemistry name (5-chloro-2-prop-2-enoxyphenyl)methanol. This designation precisely describes the substitution pattern and functional group arrangements within the molecular structure. The nomenclature system begins with the parent benzene ring as the core structure, followed by systematic identification of each substituent with appropriate positional descriptors.
The Chemical Abstracts Service registry number 787619-52-7 provides a unique identifier for this compound within chemical databases and regulatory systems. This numerical designation enables unambiguous identification across diverse information systems and facilitates accurate communication within the scientific community. Chemical suppliers and researchers universally employ this identifier to ensure precise compound specification in commercial transactions and literature citations.
The molecular formula C₁₀H₁₁ClO₂ accurately represents the elemental composition, indicating ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and two oxygen atoms. The molecular weight of 198.64 grams per mole provides essential information for stoichiometric calculations in synthetic applications and analytical determinations. These fundamental molecular parameters serve as primary identifiers for computational chemistry applications and database searches.
The Simplified Molecular Input Line Entry System representation C=CCOC1=C(C=C(C=C1)Cl)CO provides a text-based structural descriptor that enables computer processing and database storage. This linear notation system encodes the complete molecular connectivity information in a format suitable for computational analysis and chemical informatics applications. The International Chemical Identifier InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6,12H,1,5,7H2 offers an alternative systematic representation that includes stereochemical information and connectivity details.
| Identifier Type | Value | Application |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | (5-chloro-2-prop-2-enoxyphenyl)methanol | Systematic nomenclature |
| Chemical Abstracts Service Number | 787619-52-7 | Database identification |
| Molecular Formula | C₁₀H₁₁ClO₂ | Elemental composition |
| Molecular Weight | 198.64 g/mol | Stoichiometric calculations |
| Simplified Molecular Input Line Entry System | C=CCOC1=C(C=C(C=C1)Cl)CO | Computational representation |
Properties
IUPAC Name |
(5-chloro-2-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6,12H,1,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHDJLCEYLGTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(Allyloxy)-5-chlorophenyl]methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and various studies that highlight its pharmacological effects.
Chemical Structure and Synthesis
The chemical structure of this compound features an allyloxy group attached to a chlorophenyl moiety. The synthesis typically involves the reaction of 5-chlorophenol with allyl bromide in the presence of a base, followed by reduction to yield the final alcohol product.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects on various cancer cell lines.
- Antioxidant Properties : It has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies using different cancer cell lines (e.g., MCF7 for breast cancer, C6 for glioblastoma) revealed that the compound exhibits cytotoxic effects. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 20.88 | Induction of apoptosis |
| C6 | 10.72 | Cell cycle arrest in G0/G1 phase |
| HT-29 | 15.00 | Inhibition of proliferation |
These results indicate that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. The data showed that this compound possesses significant reducing power, comparable to known antioxidants like vitamin E.
Enzyme Inhibition Studies
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory effects on carbonic anhydrases (hCA I and hCA II), with IC50 values ranging from 4.13 to 15.67 nM, indicating strong binding affinity and potential therapeutic relevance.
Case Studies and Research Findings
Several case studies have been conducted to explore the full extent of the biological activities associated with this compound:
- Cytotoxicity in Cancer Models : A study involving MCF7 and C6 cell lines demonstrated significant cytotoxicity at varying concentrations, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to early and late apoptosis in treated cells, providing insights into its mechanism of action.
- Comparative Studies : In comparative studies against standard chemotherapeutics like cisplatin, this compound exhibited superior toxicity profiles in certain cancer types, indicating its potential advantage in treatment regimens.
Comparison with Similar Compounds
Structural Analogues with Triazine Moieties
Compounds 26–32 from feature a 1,3,5-triazine core substituted with benzylamino groups and chlorophenyl/methoxyphenyl rings, alongside a methanol group. Key differences include:
- Substituent positions : Chlorine or methoxy groups at positions 3, 4, 5, or 6 on the phenyl ring.
- Electronic effects : Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing) alter resonance stabilization and reactivity.
- Synthetic routes: Microwave-assisted synthesis with palladium catalysts, contrasting with conventional coupling methods for [2-(Allyloxy)-5-chlorophenyl]methanol .
Table 1: Triazine-Based Analogs vs. Target Compound
| Feature | [2-(Allyloxy)-5-Cl]methanol | Compound 26 (Triazine) |
|---|---|---|
| Core structure | Benzene | 1,3,5-Triazine |
| Key substituents | Allyloxy, Cl, -CH2OH | Benzylamino, Cl, -CH2OH |
| Synthesis | Nucleophilic substitution | Microwave-assisted |
| Hydrogen bonding sites | 1 (-OH) | Multiple (NH2, -OH) |
Chalcone Derivatives with Allyloxy Groups
ANPEO and VBNPEO () are chalcone derivatives featuring naphthalene backbones with allyloxy or 4-vinylbenzyloxy substituents. Comparisons highlight:
- Electronic effects: The allyloxy group in ANPEO and [2-(Allyloxy)-5-Cl]methanol may exhibit similar π-π stacking capabilities, but the chalcone backbone in ANPEO introduces conjugated double bonds, altering UV-Vis absorption profiles .
Substituted Phenols and Methanones
- 5-Methoxy-2-allylphenol (): Replaces chlorine with methoxy and methanol with phenol. The electron-donating methoxy group increases ring electron density, reducing electrophilic substitution reactivity compared to the chlorine in the target compound.
- (2-Amino-5-chlorophenyl)cyclohexylmethanone (): Substitutes methanol with a cyclohexylmethanone group.
Table 2: Functional Group Impact
| Compound | Functional Group | Key Property |
|---|---|---|
| [2-(Allyloxy)-5-Cl]methanol | -CH2OH | Hydrogen bonding, polar solubility |
| 5-Methoxy-2-allylphenol | -OH (phenol) | Acidity (pKa ~10), weaker H-bonding |
| Cyclohexylmethanone | -CO- | Hydrophobicity, conformational rigidity |
Benzothiazole Derivatives
The benzothiazole compound in features a methanone group and chlorophenyl substituents. Crystallographic data reveals:
- Dihedral angles between aromatic rings (66.20°), influencing packing efficiency and crystal stability.
- Antimicrobial activity attributed to the benzothiazole moiety, absent in [2-(Allyloxy)-5-Cl]methanol. This underscores the role of heterocyclic cores in bioactivity .
Research Findings and Implications
- Synthetic Flexibility : Allyloxy groups enable modular functionalization (e.g., via thiol-ene "click" chemistry), a shared advantage with ANPEO .
- Physicochemical Trade-offs: The methanol group improves solubility over methanone analogs but may reduce membrane permeability compared to phenol derivatives .
Preparation Methods
O-Allylation of 2-Hydroxy-5-chlorobenzaldehyde
The O-allylation is performed under standard conditions where 2-hydroxy-5-chlorobenzaldehyde is treated with an allylating agent (typically allyl bromide or allyl chloride) in the presence of a base to yield 2-allyloxy-5-chlorobenzaldehyde.
- Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), room temperature or reflux.
- Yield: Approximately 96% isolated yield.
- Physical state: White solid.
- Melting point: 99–101 °C (literature 101–102 °C).
- Spectral data: Confirmatory ^1H NMR and ^13C NMR spectra consistent with the structure.
This step is crucial as it introduces the allyloxy functionality necessary for subsequent transformations.
Reduction of 2-Allyloxy-5-chlorobenzaldehyde to [2-(Allyloxy)-5-chlorophenyl]methanol
Reduction of the aldehyde group is typically achieved using mild hydride reagents such as diisobutylaluminum hydride (DIBAL-H) or sodium borohydride (NaBH4).
- Reagents: DIBAL-H or NaBH4.
- Solvent: Commonly tetrahydrofuran (THF) or ethanol.
- Temperature: Controlled low temperature (0 °C to room temperature) to avoid over-reduction.
- Yield: High yields reported, typically above 90%.
- Product: this compound as a stable intermediate for further synthetic applications.
Representative Data Table of Synthesis Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Hydroxy-5-chlorobenzaldehyde | Allyl bromide, K2CO3, acetone, reflux | 2-Allyloxy-5-chlorobenzaldehyde | 96 | White solid, mp 99–101 °C |
| 2 | 2-Allyloxy-5-chlorobenzaldehyde | DIBAL-H, THF, 0 °C to RT | This compound | >90 | Stable benzyl alcohol intermediate |
Detailed Research Findings and Mechanistic Insights
- The O-allylation step proceeds via nucleophilic substitution where the phenolic oxygen attacks the allyl halide under basic conditions.
- The high yield and purity of 2-allyloxy-5-chlorobenzaldehyde indicate efficient conversion with minimal side reactions.
- The reduction of the aldehyde to the benzyl alcohol is chemoselective, preserving the allyloxy group intact.
- The use of DIBAL-H is preferred for its mildness and ability to reduce aldehydes selectively without affecting the allylic double bond.
- Spectroscopic analysis (^1H NMR, ^13C NMR, and MS) confirms the structural integrity of intermediates and final products, ensuring reproducibility.
Q & A
Q. Additional methods :
- IR spectroscopy : O-H stretch (~3300 cm⁻¹), C-O (allyl ether, ~1250 cm⁻¹).
- TLC : Rf ~0.5 (hexane:ethyl acetate, 7:3) for reaction monitoring .
Advanced: How does the electronic environment of the allyloxy and chlorophenyl groups influence reactivity in nucleophilic substitution reactions?
Answer:
The chlorine atom (electron-withdrawing) activates the aromatic ring toward electrophilic substitution at the para position, while the allyloxy group (electron-donating) directs nucleophiles to the ortho and para positions . Mechanistic insights:
- Steric effects : The allyloxy group’s bulkiness may hinder substitution at adjacent positions.
- Leaving group stability : Chlorine’s poor leaving ability necessitates strong nucleophiles (e.g., NaN₃ in DMF at 80°C).
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps .
Example reaction :
Substitution with methoxide (NaOCH₃) under reflux yields 2-(Allyloxy)-5-methoxybenzenecarbaldehyde, confirming regioselectivity .
Advanced: What strategies resolve contradictions in reported reaction yields or selectivity when using this compound as a synthetic intermediate?
Answer:
Discrepancies in yields/selectivity arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.
- Catalyst choice : Transition-metal catalysts (e.g., Pd) improve cross-coupling efficiency .
- Temperature gradients : Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance reproducibility .
Q. Troubleshooting steps :
Control experiments : Compare yields under anhydrous vs. hydrated conditions.
Isotopic labeling : Use D₂O to probe H-bonding effects on reactivity.
HPLC-MS : Identify byproducts to adjust stoichiometry or purification methods .
Advanced: How can structural analysis via X-ray crystallography elucidate intermolecular interactions affecting stability?
Answer:
Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : The hydroxyl group forms C–H···O interactions with adjacent molecules, stabilizing the crystal lattice .
- Packing motifs : Allyloxy groups create π-stacking interactions, influencing solubility and melting point.
Q. Methodological steps :
Crystallization : Slow evaporation from dichloromethane/hexane mixtures.
Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.
Refinement : Apply riding models for H atoms (Uiso = 1.2Ueq) .
Advanced: How to design multi-step syntheses involving functional group protection/deprotection?
Answer:
Protection strategies :
- Hydroxymethyl group : Protect as a silyl ether (e.g., TBSCl, imidazole, DMF) to prevent oxidation during subsequent steps.
- Allyloxy group : Retain for later cross-coupling (e.g., Heck reaction) .
Q. Example workflow :
Protect –CH₂OH with TBSCl.
Perform Suzuki-Miyaura coupling on the chlorophenyl ring.
Deprotect with TBAF in THF to regenerate the alcohol .
Advanced: How to analyze degradation pathways under varying pH conditions?
Answer:
Stability studies :
- Acidic conditions (pH < 3) : Hydrolysis of the allyloxy group generates 5-chlorosalicylaldehyde.
- Basic conditions (pH > 10) : β-elimination of the allyloxy group forms quinone methide intermediates.
Q. Analytical tools :
- LC-MS : Identify degradation products.
- pH-rate profiling : Determine pseudo-first-order rate constants (kobs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
